1H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,2-amino-4,7-dihydro-4-oxo-7-b-D-ribofuranosyl-
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Overview
Description
1H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,2-amino-4,7-dihydro-4-oxo-7-b-D-ribofuranosyl- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused pyrrolo-pyrimidine ring system and a ribofuranosyl moiety. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,2-amino-4,7-dihydro-4-oxo-7-b-D-ribofuranosyl- typically involves multi-step synthetic routes. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods often employ these synthetic routes under optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,2-amino-4,7-dihydro-4-oxo-7-b-D-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,2-amino-4,7-dihydro-4-oxo-7-b-D-ribofuranosyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of cancer, due to its ability to inhibit specific molecular targets involved in tumor growth and proliferation
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,2-amino-4,7-dihydro-4-oxo-7-b-D-ribofuranosyl- involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and survival . By binding to these receptors, the compound disrupts downstream signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,2-amino-4,7-dihydro-4-oxo-7-b-D-ribofuranosyl- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and exhibit potent anticancer activities.
1H-Pyrazolo[3,4-b]pyridines: Known for their biomedical applications, these compounds share structural similarities and biological activities with 1H-Pyrrolo[2,3-d]pyrimidine derivatives.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have been studied for their interactions with enzymes and their potential as therapeutic agents.
The uniqueness of 1H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,2-amino-4,7-dihydro-4-oxo-7-b-D-ribofuranosyl- lies in its specific structural features and its ability to target multiple molecular pathways, making it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,3H2,(H3,14,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRQNXWAXWLATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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